molecular formula C16H20 B12603730 3-(Hex-3-en-3-yl)-1,2-dihydronaphthalene CAS No. 917970-82-2

3-(Hex-3-en-3-yl)-1,2-dihydronaphthalene

Katalognummer: B12603730
CAS-Nummer: 917970-82-2
Molekulargewicht: 212.33 g/mol
InChI-Schlüssel: GCENNLXRQKOFEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Hex-3-en-3-yl)-1,2-dihydronaphthalene is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a hex-3-en-3-yl group attached to the 3-position of a 1,2-dihydronaphthalene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hex-3-en-3-yl)-1,2-dihydronaphthalene typically involves the reaction of 1,2-dihydronaphthalene with hex-3-en-3-yl halides under specific conditions. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Hex-3-en-3-yl)-1,2-dihydronaphthalene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into its saturated analogs using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring. For example, nitration using nitric acid (HNO3) and sulfuric acid (H2SO4) can introduce nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated analogs.

    Substitution: Formation of nitro derivatives.

Wissenschaftliche Forschungsanwendungen

3-(Hex-3-en-3-yl)-1,2-dihydronaphthalene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(Hex-3-en-3-yl)-1,2-dihydronaphthalene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Diethylstilbestrol: A synthetic estrogen with a similar structural motif.

    Hexestrol: Another synthetic estrogen with structural similarities.

    Dienestrol: A synthetic estrogen with a related structure.

Uniqueness

3-(Hex-3-en-3-yl)-1,2-dihydronaphthalene is unique due to its specific structural features, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

917970-82-2

Molekularformel

C16H20

Molekulargewicht

212.33 g/mol

IUPAC-Name

3-hex-3-en-3-yl-1,2-dihydronaphthalene

InChI

InChI=1S/C16H20/c1-3-7-13(4-2)16-11-10-14-8-5-6-9-15(14)12-16/h5-9,12H,3-4,10-11H2,1-2H3

InChI-Schlüssel

GCENNLXRQKOFEE-UHFFFAOYSA-N

Kanonische SMILES

CCC=C(CC)C1=CC2=CC=CC=C2CC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.